molecular formula C10H18N2O B15214293 2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 61316-45-8

2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15214293
CAS No.: 61316-45-8
M. Wt: 182.26 g/mol
InChI Key: FSWIMEQUWLFJNL-UHFFFAOYSA-N
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Description

2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with two methyl groups at positions 2 and 9 The hexahydro designation indicates that the compound is fully saturated, meaning it contains no double bonds within the ring system

Chemical Reactions Analysis

2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in regioselective halogenation and trifluoromethylation reactions under catalyst-free electrochemical conditions . These reactions demonstrate the compound’s ability to undergo functionalization at specific positions, which is crucial for developing derivatives with enhanced properties. Common reagents used in these reactions include sodium salts and inorganic persulfates . The major products formed from these reactions are halogenated or trifluoromethylated derivatives, which can be further utilized in various applications.

Scientific Research Applications

2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one has found applications in several scientific research areas. In medicinal chemistry, it serves as a scaffold for developing antimicrobial agents due to its broad-spectrum antibacterial and antifungal activities . The compound’s ability to inhibit microbial growth makes it a promising candidate for drug development. . The compound’s versatility and reactivity make it a valuable tool in both fundamental and applied research.

Mechanism of Action

The mechanism of action of 2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound likely disrupts essential cellular processes in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways involved may vary depending on the specific microorganism and the compound’s structural modifications. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one can be compared to other similar compounds, such as 2-thioxodihydropyrido[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share structural similarities, including the presence of fused heterocyclic rings, but differ in their specific functional groups and substitution patterns. The unique feature of 2,9-Dimethylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one is its fully saturated ring system and the presence of two methyl groups, which contribute to its distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing innovative applications.

Properties

CAS No.

61316-45-8

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2,9-dimethyl-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H18N2O/c1-7-4-3-5-12-9(13)6-8(2)11-10(7)12/h7-8,10-11H,3-6H2,1-2H3

InChI Key

FSWIMEQUWLFJNL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN2C1NC(CC2=O)C

Origin of Product

United States

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